3-chloro-4-iodo-N-methylpyridin-2-amine
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Overview
Description
3-chloro-4-iodo-N-methylpyridin-2-amine is a chemical compound with the molecular formula C6H6ClIN2 and a molecular weight of 268.48 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 3-chloro-4-iodo-N-methylpyridin-2-amine typically involves the halogenation of a pyridine derivative. One common method includes the reaction of 3-chloro-4-iodopyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-chloro-4-iodo-N-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-chloro-4-iodo-N-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-chloro-4-iodo-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-chloro-4-iodo-N-methylpyridin-2-amine can be compared with other halogenated pyridine derivatives, such as:
- 3-chloro-4-bromo-N-methylpyridin-2-amine
- 3-chloro-4-fluoro-N-methylpyridin-2-amine
- 3-chloro-4-iodopyridine
These compounds share similar structures but differ in their halogen substituents, which can influence their reactivity and applications.
Properties
Molecular Formula |
C6H6ClIN2 |
---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
3-chloro-4-iodo-N-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6ClIN2/c1-9-6-5(7)4(8)2-3-10-6/h2-3H,1H3,(H,9,10) |
InChI Key |
JZUUZNTUTJOJES-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=C1Cl)I |
Origin of Product |
United States |
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